molecular formula C15H21ClN2O2 B2982251 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034496-12-1

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one

货号: B2982251
CAS 编号: 2034496-12-1
分子量: 296.8
InChI 键: GUTPNSXGYCOHHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic small molecule research compound designed for investigative applications. Its structure incorporates a chloropyridinyl ether linked to a piperidine ring, a scaffold frequently explored in medicinal chemistry for its potential to interact with various biological targets . This specific architecture, featuring a 2,2-dimethylpropanoyl group, is characteristic of compounds investigated for modulating kinase activity . Kinases are critical enzymes involved in signal transduction, and their dysregulation is implicated in numerous disease pathways . The presence of the chloropyridine and piperidine motifs suggests this compound may also possess utility in neuroscience research, as similar structural frameworks are found in ligands targeting central nervous system (CNS) receptors . For instance, piperidine-containing compounds are known to be developed as antagonists for receptors like the histamine H3 receptor, which plays a role in cognitive function and is a target for neurodegenerative disease research . The compound is provided strictly for in vitro research applications. Its mechanism of action and specific target profile require further experimental validation by qualified researchers. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

属性

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTPNSXGYCOHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 3-chloropyridin-4-yloxy group, and the attachment of the 2,2-dimethylpropan-1-one moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of 3-Chloropyridin-4-yloxy Group: This step may involve nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by the 3-chloropyridin-4-yloxy group.

    Attachment of 2,2-Dimethylpropan-1-one Moiety: This can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

化学反应分析

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium or platinum.

科学研究应用

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses and activities.

相似化合物的比较

The target compound shares structural motifs with several analogs, enabling comparisons of synthesis, physicochemical properties, and inferred biological activities. Below is a detailed analysis supported by evidence.

Structural and Functional Group Comparisons

(a) 1-[4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 351451-13-3)
  • Molecular Formula : C₂₂H₃₃N₃O₂ (MW: 371.52 g/mol) vs. the target compound (estimated formula: C₁₅H₂₀ClN₂O₂, MW: ~302.79 g/mol).
  • Key Differences : The benzylpiperazine-carbonyl group in this analog introduces a bulkier, more polar substituent compared to the target compound’s 3-chloropyridinyloxy group. This difference likely reduces lipophilicity, impacting membrane permeability and bioavailability .
  • Synthesis : Both compounds utilize piperidine as a core scaffold, but the analog’s synthesis involves benzylpiperazine coupling, whereas the target compound requires pyridinyloxy substitution.
(b) 4-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one (CAS 2770590-68-4)
  • Structural Contrast: While both compounds feature a 3-chloropyridinyloxy group, this analog attaches the group via a methylene bridge (‑CH₂O‑) rather than a direct ether linkage (‑O‑).
(c) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
  • Synthesis Parallel : This compound, synthesized via nucleophilic aromatic substitution using 3-chloroaniline, mirrors the target compound’s likely synthetic route (substituting 3-chloropyridin-4-yloxy for 3-chloroaniline). Such methods highlight scalability challenges due to halogenated aromatic intermediates .

Physicochemical and Pharmacological Inferences

Table 1: Comparative Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity (Estimated logP)
Target Compound C₁₅H₂₀ClN₂O₂ ~302.79 3-Chloropyridinyloxy, 2,2-dimethylpropanone ~2.1 (moderate)
1-[4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one C₂₂H₃₃N₃O₂ 371.52 Benzylpiperazine-carbonyl ~1.8 (lower)
CAS 2770590-68-4 C₁₈H₂₁ClN₂O₃ ~348.83 3-Chloropyridinyloxy-methyl, dihydropyridinone ~1.5 (lower)
  • Lipophilicity : The target compound’s direct ether linkage and smaller substituents likely confer higher logP than analogs with polar groups (e.g., benzylpiperazine), favoring CNS penetration .
  • Bioactivity: Piperidine-pyridine hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The 3-chloropyridinyloxy group may enhance target affinity compared to phenylamino or morpholinyl groups .

生物活性

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features. The compound contains a piperidine ring, a chloropyridine moiety, and a dimethylpropanone framework, which suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Structural Characteristics

The molecular formula of the compound is C19H21ClN2O3C_{19}H_{21}ClN_2O_3, and it has a molecular weight of 360.84 g/mol. The presence of the chloropyridinyl group is particularly noteworthy as it enhances biological activity, making this compound a candidate for drug development.

The biological activity of this compound may involve:

  • Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism or signaling pathways.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Studies have shown promising results regarding its effects on various biological targets:

Biological Target Effect Reference
Dopamine ReceptorsModulation of receptor activity
Serotonin ReceptorsPotential antidepressant effects
Enzyme InhibitionInhibition of cholinesterase

Case Studies

  • Neurodegenerative Diseases : Preliminary studies suggest that compounds similar to this compound may have therapeutic applications in treating conditions like Alzheimer's disease due to their ability to enhance neurotransmitter levels in the brain.
  • Cancer Research : Some derivatives have been explored for their anti-cancer properties, indicating a potential avenue for further investigation into this compound's efficacy against tumor growth.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chloropyridinyl Group : Nucleophilic substitution reactions are used to introduce the chloropyridine derivative.
  • Attachment of Dimethylpropanone Group : This step often involves acylation reactions using dimethylpropanone derivatives.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its potential applications:

Compound Name Description
1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanoneKnown for potential cancer treatment properties.
Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateAnother derivative with distinct chemical properties.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound during synthesis?

  • Methodological Answer : Standard safety measures include using personal protective equipment (PPE) such as gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation risks. For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention . Storage should be in a cool, dry place, away from incompatible substances like strong oxidizers . Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with inert adsorbents) and disposal guidelines .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : A typical route involves nucleophilic substitution between 3-chloro-4-hydroxypyridine and 4-hydroxypiperidine under basic conditions (e.g., NaOH in dichloromethane), followed by coupling with 2,2-dimethylpropan-1-one via a ketone acylation step. Purification often uses column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Alternative methods include radical-mediated C(sp³)–C(sp³) coupling under visible light/silane conditions, which avoids traditional coupling reagents .
  • Comparative Table :

MethodYield (%)Key ConditionsReference
Nucleophilic Substitution65–75NaOH, DCM, 25°C, 12 h
Radical Coupling50–60Visible light, TMS₃SiH, 40°C

Q. What spectroscopic methods are recommended for structural elucidation?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the piperidine ring protons (δ 2.5–3.5 ppm) and ketone carbonyl (δ 205–210 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 337.12). IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and aryl chloride (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate LogP (lipophilicity), polar surface area (PSA), and bioavailability scores. For this compound, predicted LogP ≈ 2.5 and PSA ≈ 60 Ų suggest moderate blood-brain barrier penetration. Molecular docking (AutoDock Vina) against targets like HER kinases can prioritize in vitro assays .

Q. What strategies resolve contradictions between theoretical and experimental synthesis data?

  • Methodological Answer : Discrepancies in yields may arise from solvent polarity effects or radical intermediate stability. For example, dichloromethane (DCM) may stabilize intermediates better than THF. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Validate with real-time monitoring (e.g., in situ FTIR) .

Q. How do reaction conditions impact yield and purity?

  • Methodological Answer : Catalyst choice significantly affects outcomes. For ketone acylation, BF₃·Et₂O increases electrophilicity but may cause side reactions; milder Lewis acids like ZnCl₂ improve selectivity. Solvent screening (e.g., acetonitrile vs. DMF) can reduce byproduct formation. Purity is enhanced via recrystallization (ethanol/water) .

Q. What in vitro assays assess biological activity for target validation?

  • Methodological Answer : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence-based ADP-Glo™ assays. Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., MCF-7). For CNS targets, use blood-brain barrier (BBB) permeability models like PAMPA-BBB .

Data Contradiction Analysis

  • Example : Radical coupling ( ) reports lower yields (50–60%) vs. nucleophilic substitution (65–75%) ( ). This discrepancy may stem from unoptimized light intensity or silane stoichiometry. Mitigate by pre-saturating the reaction mixture with argon to minimize radical quenching .

Structural and Pharmacological Insights

  • Key Features : The 3-chloropyridinyl group enhances target binding via halogen bonding, while the piperidine ring improves solubility. The dimethylpropan-1-one moiety increases metabolic stability by resisting CYP450 oxidation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。